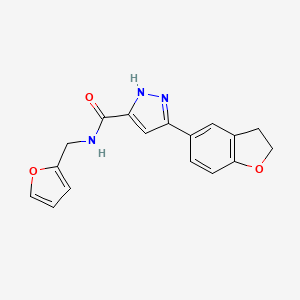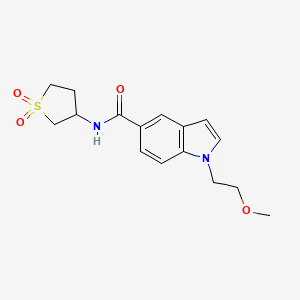![molecular formula C28H30F2N2O3 B11147235 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B11147235.png)
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(3,4-dimethoxyphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(3,4-dimethoxyphenyl)propan-1-one is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and 3,4-dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(3,4-dimethoxyphenyl)propan-1-one typically involves multiple steps. One common method involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with a halogenated analog of the second fragment via nucleophilic substitution . The reaction conditions often include the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(3,4-dimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(3,4-dimethoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Industry: It is used in the production of various pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of 1-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(3,4-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(3,4-dimethoxyphenyl)propan-1-one: shares similarities with other benzhydrylpiperazine derivatives, such as flunarizine and lomerizine.
1-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(3,4-dimethoxyphenyl)propan-1-one: also has structural similarities with other piperazine-based compounds used in medicinal chemistry.
Uniqueness
The uniqueness of 1-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(3,4-dimethoxyphenyl)propan-1-one lies in its specific substitution pattern and the presence of both fluorinated and methoxy groups. These features contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C28H30F2N2O3 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C28H30F2N2O3/c1-34-25-13-3-20(19-26(25)35-2)4-14-27(33)31-15-17-32(18-16-31)28(21-5-9-23(29)10-6-21)22-7-11-24(30)12-8-22/h3,5-13,19,28H,4,14-18H2,1-2H3 |
InChI Key |
GDBGPRXNQQHDOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147154.png)
methanone](/img/structure/B11147167.png)
![Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate](/img/structure/B11147170.png)
![6-Phenyl-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B11147173.png)
![2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11147191.png)
![(2E)-3-(4-methylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B11147192.png)
![6-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11147195.png)
![N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11147199.png)
![(2Z)-6-benzyl-2-(4-fluorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11147202.png)

![6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11147209.png)

![5-((Z)-1-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11147217.png)
![2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11147228.png)
